Deca-1,3,5,7,9-pentayne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

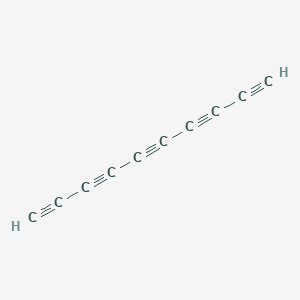

2D Structure

3D Structure

Properties

CAS No. |

32597-32-3 |

|---|---|

Molecular Formula |

C10H2 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

deca-1,3,5,7,9-pentayne |

InChI |

InChI=1S/C10H2/c1-3-5-7-9-10-8-6-4-2/h1-2H |

InChI Key |

RJSSSABFRNGYSJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC#CC#CC#C |

Origin of Product |

United States |

Advanced Spectroscopic Analysis of Deca 1,3,5,7,9 Pentayne and Conjugated Polyynes

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a powerful tool for probing the electronic transitions in conjugated systems like deca-1,3,5,7,9-pentayne. The UV-Vis spectrum of polyynes is characterized by a series of absorption bands that are sensitive to the length of the carbon chain.

Analysis of Vibronic Fine Structure

The UV-Vis absorption spectra of polyynes, including this compound, typically exhibit a well-resolved vibronic fine structure. This structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. The observed peaks in the spectrum correspond to transitions from the ground electronic state to different vibrational levels of an excited electronic state. The analysis of this fine structure provides valuable information about the geometry and vibrational frequencies of the molecule in its excited state. The intensity distribution of these vibronic peaks is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear coordinates.

For conjugated polyenynes, the second-derivative technique in absorption spectroscopy has been effectively used to resolve the vibrational structure of the electronic transitions, aiding in the identification of the chromophore involved in the electronic excitation.

Determination of the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gap

The energy of the longest wavelength absorption maximum in the UV-Vis spectrum provides an experimental estimate of the HOMO-LUMO energy gap. This gap is a critical parameter that determines the electronic and optical properties of the molecule. In conjugated polyynes, the HOMO-LUMO gap decreases as the length of the carbon chain increases. This trend is a direct consequence of the extended π-conjugation, which leads to a delocalization of the π-electrons over the entire molecule, raising the energy of the HOMO and lowering the energy of the LUMO.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Raman and resonance Raman spectroscopy, provides detailed information about the vibrational modes of the carbon chain in polyynes.

Raman Spectroscopy for Characterization of Carbon Chain Vibrations

Raman spectroscopy is an exceptionally powerful technique for the characterization of polyynes due to the strong Raman activity of the carbon-carbon stretching vibrations. The most intense feature in the Raman spectrum of polyynes is the "effective conjugation coordinate" (ECC) or α mode, which corresponds to a collective in-phase stretching of the C≡C and C-C bonds. The frequency of this mode is sensitive to the length of the polyyne chain, generally decreasing as the chain length increases.

For this compound (C10H2) in n-hexane, two prominent Raman peaks have been identified. The peak at 2123 cm⁻¹ is assigned to the ν₃(σg) mode, and the peak at 2017 cm⁻¹ is assigned to the ν₄(σg) mode, both in D∞h symmetry. These vibrational modes are characteristic of the linear carbon chain and provide a spectroscopic fingerprint for this molecule.

| Compound | Vibrational Mode | Raman Shift (cm⁻¹) | Symmetry | Solvent |

|---|---|---|---|---|

| This compound | ν₃ | 2123 | σg | n-hexane |

| This compound | ν₄ | 2017 | σg | n-hexane |

Resonance Raman Spectroscopy for Enhanced Signal Detection

Resonance Raman spectroscopy is a technique that can significantly enhance the Raman signal of a molecule by tuning the excitation laser wavelength to coincide with an electronic absorption band. This enhancement is particularly useful for studying polyynes, which can be present in low concentrations or are unstable.

When the excitation wavelength is in resonance with the HOMO-LUMO transition of the polyyne, the intensity of the Raman bands associated with the vibrations of the carbon chain is dramatically increased. This selective enhancement allows for the detailed study of the vibrational modes that are coupled to the electronic transition. The analysis of the resonance Raman excitation profiles, which is the dependence of the Raman intensity on the excitation wavelength, can provide further insights into the nature of the excited electronic state and the vibronic coupling mechanisms.

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For polyynes like this compound, IR spectroscopy provides key insights into the characteristic bonds that define this class of compounds.

The vibrational spectra of polyynes are distinguished by several intense bands. rsc.org The most characteristic absorptions for terminal polyynes such as this compound are the acetylenic C-H stretching and the carbon-carbon triple bond (C≡C) stretching vibrations. The terminal ≡C–H bond exhibits a strong and narrow stretching absorption band, which is a diagnostic feature for such groups. spectroscopyonline.com The C≡C stretching vibrations in conjugated systems can be complex, but their presence in the "triple bond region" of the spectrum is a clear indicator of the polyyne backbone.

Research on various polyynes has established characteristic frequency ranges for these vibrations. For monosubstituted alkynes, the ≡C–H stretch typically appears between 3350 and 3250 cm⁻¹. spectroscopyonline.com The C≡C triple bond stretch for these compounds is found in the 2140 to 2100 cm⁻¹ region. spectroscopyonline.com While the intensity of the C≡C stretching peak can be variable, the ≡C–H stretching peak is generally sharp and intense. spectroscopyonline.com

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C–H Stretch | ≡C–H | 3350 - 3250 | Strong, Sharp |

| C≡C Stretch | –C≡C– | 2260 - 2100 | Variable (Weak to Medium) |

| C–H Bend | ≡C–H | 700 - 610 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about its linear, conjugated structure.

In ¹H NMR spectroscopy, the chemical shift of a proton provides information about its local electronic environment. The terminal hydrogen atoms in this compound are attached to sp-hybridized carbon atoms. This environment results in a characteristic chemical shift that is distinct from protons in other hydrocarbon environments.

Computational studies have been employed to predict the ¹H NMR chemical shifts for the homologous series of conjugated polyynes H(C≡C)n H, for n = 2–10. acs.orgsci-hub.senih.gov These calculations provide valuable, though theoretical, insight into the expected spectral properties of these molecules. For this compound (n=5), the terminal protons are predicted to resonate at a specific chemical shift. Generally, acetylenic protons appear in a range of approximately 1.7-3.1 ppm.

| Compound | Proton Environment | Computed ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| This compound (H(C≡C)₅H) | Terminal H | 2.03 |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Due to its symmetry, this compound is expected to show five distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the five chemically non-equivalent carbon atoms. The chemical shifts of sp-hybridized carbons in alkynes typically fall within the range of 65-90 ppm.

Observing the ¹³C NMR signals for long polyynes can be challenging due to factors like decreased solubility and long relaxation times, which can lead to weak signals for the internal quaternary carbons. hw.ac.uk Computational studies have provided detailed predictions for the ¹³C NMR chemical shifts of polyynes H(C≡C)n H. acs.orgsci-hub.senih.gov These calculations show distinct trends; for instance, as the chain length 'n' increases, the chemical shifts of the terminal carbons (C1) move progressively to lower fields (higher ppm values). acs.org

| Carbon Atom | Computed ¹³C Chemical Shift (δ, ppm) |

|---|---|

| C1 | 56.1 |

| C2 | 67.0 |

| C3 | 61.5 |

| C4 | 63.1 |

| C5 | 62.6 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, typically to several decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as the masses of individual atoms are not integers (with the exception of ¹²C). researchgate.net

For this compound, with a molecular formula of C₁₀H₂, HRMS is essential for confirming its composition. The calculated exact mass provides a definitive signature for the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂ |

| Average Mass | 122.126 g/mol |

| Monoisotopic (Exact) Mass | 122.015650 Da |

Laser Desorption Ionization (LDI) mass spectrometry is a technique where a pulsed laser is used to desorb and ionize a sample for analysis. When applied to polyynes, this high-energy process can induce chemical reactions, leading to the formation of larger molecules and carbon clusters.

Studies on end-group-protected polyynes have shown that LDI efficiently promotes the formation of oligomers. acs.org Even at the lowest laser power required to observe the monomer ion, dimer and trimer ions were also detected, indicating that oligomerization is directly linked to the laser desorption process. acs.org This process is thought to occur through covalent cross-linking and is more prevalent for polyynes with an increasing number of acetylene (B1199291) units. acs.org Therefore, the laser-desorption mass spectrum of this compound is expected to show not only the parent ion [C₁₀H₂]⁺ but also a series of larger carbon cluster ions, such as [C₂₀H₄]⁺ (dimer) and higher oligomers, reflecting the reactivity of the polyyne chain under laser activation.

Surface-Sensitive Spectroscopies

While direct experimental studies on a specific long-chain polyyne like this compound deposited on a surface are not extensively documented, the methodologies of surface-sensitive spectroscopies have been well-established for characterizing similar conjugated polyynes. These techniques provide invaluable insights into the structural and electronic properties of these molecules at the single-molecule level. The following subsections describe the application of Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), and Scanning Tunneling Spectroscopy (STS) in the context of long-chain polyynes, outlining the expected findings for a molecule like this compound.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the atomic and electronic structure of molecules adsorbed on conductive surfaces. For conjugated polyynes, STM can provide detailed information about their length, orientation, and electronic states.

In studies of on-surface synthesized polyynic carbon chains, STM has been instrumental in confirming the formation of these structures. For instance, in the on-surface synthesis of polyynic carbon chains on a Au(111) surface, STM images reveal the linear arrangement of the carbon chains. nih.gov The high resolution of STM allows for the direct visualization of the molecular backbone, providing a measurement of the chain length. For a molecule like this compound, STM would be expected to show a distinct linear feature on a suitable substrate, with a length corresponding to its ten-carbon chain.

Furthermore, STM can be used to induce and monitor chemical reactions on surfaces. For example, researchers have used the STM tip to trigger the reductive rearrangement of 1,1-dibromo alkenes to form polyynes on a NaCl surface at low temperatures. nih.gov This demonstrates the potential of STM not only for imaging but also for the controlled synthesis of specific polyyne structures.

The appearance of a polyyne in an STM image is dependent on the tunneling parameters, such as the bias voltage and tunneling current, as well as the electronic properties of the molecule and its interaction with the substrate. The STM image essentially maps the local density of states (LDOS) of the sample. rsc.org Therefore, different parts of the molecule may appear with varying brightness depending on their contribution to the electronic states near the Fermi level.

Atomic Force Microscopy (AFM), particularly in its non-contact mode (nc-AFM) with a functionalized tip (e.g., with a single CO molecule), has revolutionized the characterization of molecular structures by providing bond-resolved images. nih.gov This technique allows for the direct visualization of the chemical bonds within a single molecule, offering unambiguous confirmation of its structure.

For conjugated polyynes, bond-resolved AFM is crucial for distinguishing between the alternating single and triple bonds that define their structure. In recent work on long polyynic carbon chains synthesized on a Au(111) surface, bond-resolved AFM images clearly showed the characteristic pattern of alternating brighter and dimmer lines corresponding to the triple and single carbon-carbon bonds, respectively. nih.gov This level of detail confirms the polyynic nature of the carbon chain, as opposed to a cumulenic structure with consecutive double bonds.

Applying this technique to this compound would be expected to yield a linear image with five distinct, bright features corresponding to the five carbon-carbon triple bonds, separated by four slightly dimmer regions representing the single bonds. The ability to resolve individual bonds provides definitive structural information that is often challenging to obtain with other techniques for such reactive molecules.

The mechanism behind this remarkable resolution involves the Pauli repulsion between the functionalized tip and the electron clouds of the chemical bonds, which leads to a frequency shift of the oscillating cantilever that is highly sensitive to the bond order. fz-juelich.de

Scanning Tunneling Spectroscopy (STS) is a technique that provides information about the local electronic density of states (LDOS) of a sample. By positioning the STM tip over a specific location on a molecule and sweeping the bias voltage while recording the differential conductance (dI/dV), an STS spectrum can be obtained. This spectrum reveals the energies of the occupied and unoccupied molecular orbitals.

For conjugated polyynes, STS is essential for determining their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting HOMO-LUMO gap. nih.gov The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of the molecule.

In a study of a C14 polyyne synthesized on a bilayer of NaCl on Au(111), STS measurements revealed a band gap of 5.8 eV. oup.com The insulating NaCl layer helps to decouple the polyyne from the metallic substrate, allowing for the measurement of its intrinsic electronic properties. beilstein-journals.org The dI/dV spectrum showed two distinct peaks corresponding to the negative and positive ion resonances, which are related to the LUMO and HOMO levels, respectively. oup.com

For this compound, STS measurements would be expected to provide a quantitative measure of its HOMO-LUMO gap. Theoretical calculations suggest that the HOMO-LUMO gap of polyynes decreases as the chain length increases. researchgate.net Therefore, the experimentally determined gap for this compound would provide valuable data for understanding the electronic structure of this class of molecules.

Interactive Data Table: Representative HOMO-LUMO Gaps of Polyynes

| Polyyne | Substrate | HOMO-LUMO Gap (eV) | Technique |

| C14 | NaCl/Au(111) | 5.8 | STS |

| C18 | NaCl/Cu(111) | 2.9 | STS |

| C20 | NaCl/Cu(111) | 2.5 | STS |

Note: The data presented is for illustrative purposes based on available literature for similar polyynes and may not represent direct measurements on this compound.

Cryogenic Spectroscopic Studies

Cryogenic spectroscopy, which involves studying molecules at very low temperatures, is a powerful tool for investigating the fine details of their electronic and vibrational structure. By isolating molecules in inert solid matrices, spectral features that are broadened at room temperature can be resolved.

Phosphorescence is the emission of light from a molecule after it has been excited to a triplet state. Studying the phosphorescence of polyynes provides insights into their triplet state energies and lifetimes, which are important for understanding their photophysics.

The phosphorescence of hydrogen-capped linear polyyne molecules, including C8H2, C10H2 (this compound), and C12H2, has been observed in solid hexane matrices at 20 K. nih.gov For this compound, the phosphorescence 0–0 band was observed at 605 nm. nih.govoup.com

The phosphorescence spectra of these polyynes exhibit a vibrational progression corresponding to the symmetric stretching mode of the carbon chain in the ground electronic state. nih.gov The increment for this vibrational mode in C10H2 is approximately 2120 cm⁻¹. nih.govoup.com

Furthermore, temporal decay analysis of the phosphorescence intensity has been used to determine the lifetimes of the triplet states. For this compound, the lifetime of the triplet state was measured to be approximately 8 ms. oup.com

Interactive Data Table: Phosphorescence Data for Hydrogen-Capped Polyynes in Solid Hexane at 20 K

| Polyyne | Phosphorescence 0–0 Band (nm) | Vibrational Progression Increment (cm⁻¹) | Triplet State Lifetime (ms) |

| C8H2 | 532 | ~2190 | ~30 |

| C10H2 | 605 | ~2120 | ~8 |

| C12H2 | 659 | ~2090 | ~4 |

Photoionization Efficiency (PIE) Measurements in Gas Phase Reactions

Photoionization Efficiency (PIE) measurements are a valuable tool for identifying and quantifying isomers in complex gas-phase environments, such as combustion flames. This technique involves ionizing molecules with tunable vacuum ultraviolet (VUV) radiation and measuring the ion signal as a function of photon energy. The resulting PIE curve is characteristic of a particular molecule and can be used to determine its ionization energy.

A combined ab initio and photoionization mass spectrometric study of polyynes in fuel-rich flames has unambiguously identified C2nH2 (n = 1-5) intermediates, which includes this compound (n=5). researchgate.net In this study, high-level ab initio calculations of ionization energies for these polyynes were compared with experimental PIE measurements. This comparison allows for the confident identification of these species in the complex chemical environment of a flame.

The ability to selectively detect different isomers with photoionization mass spectrometry is crucial for understanding the reaction pathways that lead to the formation of polyynes and other combustion byproducts. By measuring the mole fraction profiles of these species as a function of distance from the burner, researchers can gain insights into the kinetics of their formation and destruction.

While specific PIE curves for this compound from this study are not detailed here, the research highlights the utility of this technique for probing the gas-phase chemistry of polyynes. The ionization energies determined from such measurements are fundamental properties of the molecules and are essential for benchmarking theoretical calculations.

Quantum Chemical and Theoretical Investigations of Deca 1,3,5,7,9 Pentayne

Electronic Structure Theory

The electronic structure of Deca-1,3,5,7,9-pentayne is primarily investigated using a variety of computational methods that provide insights into its bonding, orbital interactions, and electron distribution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of polyynes like this compound. DFT calculations focus on the electron density to determine the ground-state properties of a molecule. Various functionals are employed within DFT to approximate the exchange-correlation energy, which is a key component of the total energy.

For polyynes, the choice of functional and basis set is critical for accurately predicting their geometric and electronic properties. Studies on similar long-chain molecules have shown that basis sets of at least triple-ζ quality are necessary to adequately describe the alternating single and triple bonds. mdpi.comresearchgate.net Functionals such as ωB97X, CAM-B3LYP, and B3LYP have been benchmarked and shown to provide reliable results for properties like bond lengths and electronic excitation energies in cyanopolyynes, which are structurally related to this compound. mdpi.com

DFT calculations can predict key structural parameters, such as the bond length alternation (BLA), which is the difference in the lengths of the alternating single and triple bonds. This parameter is crucial for understanding the degree of electron delocalization along the carbon chain.

Ab Initio Molecular Orbital (MO) Methods

Ab initio molecular orbital methods are another class of computational techniques used to study the electronic structure of molecules from first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory), provide a detailed description of the molecular orbitals and their energies.

For a molecule like this compound, ab initio methods can be used to construct a molecular orbital diagram, illustrating the energy levels of the occupied and unoccupied orbitals. These calculations are fundamental for understanding the electronic transitions and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org NBO analysis provides insights into the hybridization of atomic orbitals, the nature of the chemical bonds (sigma and pi bonds), and the extent of electron delocalization. uni-muenchen.dewikipedia.org

Computational Determination of Electronic Properties

Computational methods are instrumental in predicting the key electronic properties of this compound, which are challenging to measure experimentally due to the molecule's potential instability.

HOMO-LUMO Energy Gap Predictions

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable.

For conjugated systems like polyynes, the HOMO-LUMO gap is expected to decrease as the length of the carbon chain increases. This trend is due to the increasing delocalization of the π electrons, which raises the energy of the HOMO and lowers the energy of the LUMO. Theoretical calculations, often performed using DFT, can predict the HOMO-LUMO gap of this compound.

Table 1: Predicted HOMO-LUMO Energy Gaps for Polyynes of Increasing Chain Length

| Poly-yne | Number of Acetylene (B1199291) Units | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|

| Diacetylene | 2 | ~6.5 |

| Triacetylene | 3 | ~5.0 |

| Tetra-acetylene | 4 | ~4.0 |

| This compound | 5 | ~3.3 |

Note: The values presented are illustrative and based on general trends observed in computational studies of polyynes. Actual values may vary depending on the level of theory and basis set used.

Adiabatic Ionization Energy (AIE) Calculations

The adiabatic ionization energy (AIE) is the minimum energy required to remove an electron from a molecule in its ground vibrational state to form a cation, also in its ground vibrational state. This property is a fundamental measure of a molecule's ability to donate an electron.

Computational chemistry provides a means to calculate the AIE of molecules like this compound. This is typically done by calculating the difference in the total energy of the neutral molecule and its corresponding cation, both optimized to their respective equilibrium geometries.

Table 2: Calculated Adiabatic Ionization Energies for Short Polyynes

| Poly-yne | Chemical Formula | Calculated AIE (eV) |

|---|---|---|

| Diacetylene | C4H2 | ~10.2 |

| Triacetylene | C6H2 | ~9.5 |

| Tetra-acetylene | C8H2 | ~9.0 |

| This compound | C10H2 | ~8.6 |

Note: These values are representative and intended to illustrate the expected trend of decreasing ionization energy with increasing chain length in polyynes. The precise values depend on the computational method employed.

Intermolecular Interactions and Environmental Effects

Dielectric Screening Effects on Optical Transitions

The optical properties of conjugated polyynes like this compound are dominated by their electronic transitions. The surrounding dielectric environment can significantly influence these transitions through screening effects. Theoretical studies on conjugated polyynes have utilized methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate their electronic spectra. researchgate.net

For a series of conjugated polyynes with the general formula H(C≡C)n H, where n ranges from 1 to 7, TD-DFT calculations have been shown to be a reliable tool for determining the positions of the longest-wavelength absorption bands. researchgate.net These calculations reveal that the energy of optical transitions can be sensitive to the surrounding medium. The dielectric constant of the environment alters the effective Coulomb interaction between the excited electron and the hole, thereby shifting the absorption maxima.

While specific data for this compound is not available, the general trend observed in shorter polyynes can be extrapolated. An increase in the dielectric constant of the surrounding medium is expected to lead to a red-shift (a shift to longer wavelengths) in the optical absorption bands. This is due to the stabilization of the excited state by the dielectric medium to a greater extent than the ground state.

Table 1: Theoretical Wavenumbers of the First Intensive Bands for a Series of Polyynes

| Compound (n) | Wavenumber (cm⁻¹) |

|---|---|

| 1 | 58,760 |

| 2 | 45,000 |

| 3 | 36,000 |

| 4 | 30,000 |

| 5 | 25,000 |

| 6 | 22,000 |

| 7 | 19,500 |

Note: This data is for H(C≡C)n H and is used to illustrate the general trend in polyynes. researchgate.net

Charge Transfer Interactions with Encapsulating Nanostructures

The encapsulation of polyynes within nanostructures, such as single-walled carbon nanotubes (SWCNTs), is a strategy to stabilize these reactive molecules. nih.govmdpi.com This encapsulation also leads to significant electronic interactions, including charge transfer between the polyyne and the host nanostructure.

Theoretical investigations have shown that when polyynes are encapsulated within SWCNTs, charge transfer can occur between the two systems. researchgate.net Ab initio calculations suggest that this electronic transfer is most likely to happen from the nanotubes to the polyyne molecules. researchgate.net The extent and direction of this charge transfer are dependent on the electronic properties of both the specific polyyne and the chirality and diameter of the encapsulating nanotube.

For a molecule like this compound encapsulated in a metallic SWCNT, a partial transfer of electrons from the nanotube to the polyyne is predicted. This charge transfer would affect the electronic and, consequently, the optical properties of both the encapsulated polyyne and the host nanotube. For instance, changes in the shape of the G-band in the Raman spectra of metallic nanotubes have been associated with charge transfer to encapsulated polyyne chains. researchgate.net

The interaction is not limited to direct charge transfer. The van der Waals interactions between the polyyne and the nanotube also play a crucial role in modifying the properties of the encapsulated molecule. researchgate.net These interactions can strongly shift the Raman frequencies of the polyyne's vibrational modes. researchgate.net

Table 2: Summary of Theoretical Findings on Polyynes within Nanostructures

| Interacting System | Observed/Predicted Phenomenon | Reference |

|---|---|---|

| Polyynes in SWCNTs | Charge transfer from nanotube to polyyne | researchgate.net |

| Polyynes in SWCNTs | Modification of nanotube's G-band Raman spectrum | researchgate.net |

| Polyynes in SWCNTs | Strong shift in polyyne's Raman frequencies due to van der Waals interactions | researchgate.net |

These theoretical findings underscore the complex interplay between this compound and its environment, which is critical for the design and interpretation of experiments involving this and other long-chain polyynes.

Reactivity and Reaction Mechanisms of Deca 1,3,5,7,9 Pentayne and Analogous Polyynes

Kinetic Instability and Cross-Linking Reactions

Polyynes, including deca-1,3,5,7,9-pentayne, are known for their kinetic instability, especially as the chain length increases. nih.gov This instability stems from their highly conjugated π-electron systems, which makes them susceptible to various reactions, most notably cross-linking. nih.govresearchgate.net Cross-linking involves the formation of covalent bonds between adjacent polyyne chains, leading to the creation of a more stable, two- or three-dimensional carbon network. This process is a significant challenge in the synthesis and isolation of long polyynes, as it can lead to the formation of insoluble and uncharacterizable materials. nih.govacs.org The tendency to undergo cross-linking is a primary reason why longer polyynes are difficult to synthesize and handle. researchgate.net

The high reactivity of polyynes makes them prone to cycloaddition and other intermolecular reactions that disrupt the linear sp-hybridized carbon chain. nih.gov These reactions are often spontaneous and can be initiated by heat, light, or the presence of other reactive species. The resulting cross-linked products are often complex and difficult to characterize, hindering the study of the parent polyyne.

Influence of End-Group Steric Hindrance on Reactivity

A key strategy to mitigate the inherent instability of polyynes is the introduction of bulky or sterically demanding end-groups. nih.govacs.org These end-groups act as protective shields for the reactive polyyne core, sterically hindering the approach of other molecules and thereby suppressing intermolecular reactions like cross-linking. acs.org The effectiveness of this approach has been demonstrated in the synthesis of longer, more stable polyynes. acs.org

The principle of steric hindrance posits that the spatial arrangement of atoms can significantly influence a molecule's reactivity. numberanalytics.com In the context of polyynes, large end-groups create a "kinetic barrier" that slows down or prevents reactions from occurring at the ends of the carbon chain. numberanalytics.com This steric protection is crucial for the successful synthesis and characterization of long polyynes, as it allows for their isolation and study in a relatively stable form. acs.org The choice of end-group can also influence the electronic properties of the polyyne, further modulating its reactivity. researchgate.netdntb.gov.ua

Table 1: Examples of Sterically Hindered Polyynes and their Stability

| Polyyne Derivative | End-Group | Observed Stability | Reference |

| tBu-end-capped polyynes | tert-Butyl | Enhanced stability, allowing for synthesis of longer chains. | acs.org |

| Phenyl-end-capped polyynes | Phenyl | Used to synthesize and study long polyynes like octayne. | nih.gov |

Gas-Phase Reactions of Polyynes

The gas-phase reactions of polyynes are of particular interest in understanding the chemistry of planetary atmospheres and the interstellar medium, where these molecules are known to exist. acs.orgnih.gov

The ethynyl (B1212043) radical (C₂H) is a highly reactive species that plays a crucial role in the formation of larger hydrocarbons in various environments, including combustion and planetary atmospheres. acs.orgkuleuven.be Reactions between polyynes and ethynyl radicals are considered a primary pathway for the growth of longer carbon chains. nih.govacs.org

These reactions typically proceed via a barrierless addition of the ethynyl radical to the π-system of the polyyne, followed by the elimination of a hydrogen atom. uhmreactiondynamics.org This process effectively lengthens the polyyne chain by two carbon atoms. For instance, the reaction of diacetylene (C₄H₂) with the ethynyl radical can lead to the formation of triacetylene (C₆H₂). nih.govacs.orgsciencedaily.com This chain-growth mechanism is thought to be a significant contributor to the formation of complex organic molecules observed in space. nih.gov

The reaction of the ethynyl radical with phenylacetylene (B144264) has been proposed as a key step in the formation of polycyclic aromatic hydrocarbons (PAHs), demonstrating the radical's importance in building molecular complexity. researchgate.net

Polyynes are significant components of the atmosphere of Saturn's moon, Titan, and have been detected in various interstellar environments. nih.govnih.govresearchgate.net Their formation in these cold, low-density environments is primarily driven by gas-phase reactions. nasa.gov

In Titan's nitrogen- and methane-rich atmosphere, the photolysis of methane (B114726) (CH₄) by solar ultraviolet radiation produces a variety of reactive species, including the ethynyl radical. nih.govacs.org Subsequent reactions of the ethynyl radical with acetylene (B1199291) (C₂H₂) and other unsaturated hydrocarbons lead to the stepwise formation of longer polyynes. nih.govnih.govpsu.edu These reactions are thought to be the initial steps in the formation of the complex organic haze that shrouds Titan. nih.govpsu.edu

In the interstellar medium, polyynes are believed to form through ion-molecule reactions and reactions on the surfaces of dust grains. researchgate.netoup.comfrontiersin.org The disruption of carbon grains by shockwaves can also release large carbon-chain molecules, including polyynes, into the gas phase. oup.com The detection of deuterated cyanoacetylene (B89716) in interstellar clouds provides strong evidence for gas-phase formation mechanisms. nasa.gov

Table 2: Key Reactions in Polyyne Formation in Titan's Atmosphere

| Reactants | Products | Significance | Reference(s) |

| C₂H + C₂H₂ | C₄H₂ + H | Formation of diacetylene | nih.gov |

| C₂H + C₄H₂ | C₆H₂ + H | Formation of triacetylene | nih.govacs.org |

| C₂H + CH₃CCH | CH₃C₄H + H | Formation of methyldiacetylene | uhmreactiondynamics.org |

Photochemical Reactivity and Transformations

The highly conjugated nature of polyynes makes them susceptible to photochemical reactions, particularly those induced by ultraviolet (UV) radiation.

UV radiation can induce a variety of transformations in polyynes. One notable reaction is the photodissociation of the carbon chain, breaking it into smaller fragments. sciencedaily.com This process is particularly relevant in astrophysical environments where polyynes are exposed to stellar UV radiation. researchgate.net

Furthermore, UV irradiation can promote polymerization and cross-linking reactions, contributing to the formation of larger, more complex organic materials. nih.gov In laboratory settings, UV light has been used to induce specific rearrangements in polyyne precursors to synthesize desired longer polyynes. academie-sciences.fr The absorption of UV light by polyynes shifts to longer wavelengths as the chain length increases, a property that is useful for their detection in astronomical observations. nih.gov

The study of the UV-induced reactions of polyynes is crucial for understanding their fate in various environments and for developing synthetic methodologies that utilize their photochemical reactivity. academie-sciences.frnih.gov

Reactions with Other Species (e.g., Sulfur) under Photolytic Conditions

The study of the photochemical reactions of polyynes, such as this compound (C₁₀H₂), particularly with elements like sulfur, is crucial for understanding the formation of complex organic molecules in various environments, including interstellar and circumstellar media.

Research has shown that the photolysis of dilute solutions of octacyclosulfur (S₈) or hexacyclosulfur (S₆) in n-hexane using 253.6 nm UV radiation can produce atomic sulfur (S) and possibly diatomic sulfur (S₂). cambridge.org Concurrently, when this compound is irradiated in an n-hexane solution, it undergoes transformation into unidentified products with a quantum yield of 3x10⁻⁵. cambridge.org The photolysis of this polyyne is noted to be significantly quenched by the presence of dissolved oxygen. cambridge.org

The reaction between this compound and photolytically produced sulfur is of significant interest. It is hypothesized that the interaction could lead to the formation of sulfur-containing organic molecules. One proposed mechanism involves the reaction of a sulfur atom with a C₁₀H₂ molecule, which could potentially lead to four ring closures and one ring cleavage, ultimately forming a central benzene (B151609) ring with two attached dehydrothiophene rings. cambridge.org While this specific product is hypothetical, the general pathway suggests that polyynes are plausible precursors for biochemically relevant sulfur-bearing organic molecules in environments with ample ultraviolet radiation. cambridge.org

The table below summarizes the key reactants and conditions in these photolytic reactions.

| Reactant(s) | Conditions | Observed/Hypothesized Products | Source |

| This compound (C₁₀H₂) | UV irradiation (253.6 nm) in n-hexane | Unidentified transformation products | cambridge.org |

| Octacyclosulfur (S₈) or Hexacyclosulfur (S₆) | UV irradiation (253.6 nm) in n-hexane | Atomic Sulfur (S), possibly S₂ | cambridge.org |

| This compound (C₁₀H₂) + Sulfur (S) | Photolytic conditions | Hypothetical dehydrothiophene-type molecules | cambridge.org |

Surface-Confined Reactions and Manipulations

The inherent instability of long polyyne chains like this compound under standard conditions has driven the development of on-surface synthesis and manipulation techniques. springernature.com These methods provide a controlled environment to study and construct these fascinating one-dimensional carbon structures.

On-surface synthesis allows for the formation and characterization of highly unstable species, including long sp-carbon chains. springernature.com One approach involves the deposition of molecular precursors onto a surface, followed by manipulation using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM). For instance, polyynes have been synthesized on bilayer NaCl on a Cu(111) surface at low temperatures (5 K). researchgate.net

A key strategy for creating longer polyynes is through skeletal rearrangements of precursor molecules induced by atomic manipulation. This has been demonstrated to produce polyyne wires of up to 16 sp-hybridized carbon atoms. springernature.com Another successful method is the tip-induced dehalogenation and ring-opening of precursor molecules. For example, an atomically precise C₁₄ polyyne was created from a decachloroanthracene (B14661159) molecule on a bilayer NaCl/Au(111) surface. oup.com

The confinement of polyynes within single-walled carbon nanotubes (SWCNTs) also serves as a method to stabilize these reactive molecules and facilitate further reactions. nih.gov Short polyyne molecules, such as C₁₀H₂, can be encapsulated within SWCNTs. Subsequent high-temperature annealing can then induce the coalescence of these shorter chains into longer linear carbon chains. nih.gov This method not only prevents cross-linking reactions between polyyne molecules but also directs reactions to occur at the ends of the polyynes. nih.gov

The table below outlines different on-surface synthesis and manipulation techniques for polyynes.

| Technique | Substrate/Environment | Precursor Example | Resulting Polyyne | Source |

| Atomic Manipulation | Bilayer NaCl on Cu(111) | Complex organic precursors | Polyyne wires (up to 16 carbons) | springernature.comresearchgate.net |

| Tip-induced Dehalogenation and Ring-Opening | Bilayer NaCl on Au(111) | Decachloroanthracene (C₁₄Cl₁₀) | C₁₄ polyyne | oup.com |

| Debrominative Coupling and Demetallization | Au(111) | C₄Br₆ | Polyynic carbon chains (~60 alkyne units) | oup.comoup.com |

| Encapsulation and Annealing | Single-Walled Carbon Nanotubes (SWCNTs) | C₁₀H₂ | Long linear carbon chains | nih.gov |

Advanced Materials Science Applications and Functionalization of Deca 1,3,5,7,9 Pentayne

Molecular Wires in Molecular Electronics

The rigid, linear structure and the highly conjugated π-system of deca-1,3,5,7,9-pentayne make it an ideal model for a molecular wire—a fundamental component in the design of electronic circuits at the molecular scale. Functionalization of the terminal ends of the polyyne chain is crucial for its integration into molecular electronic devices, as it allows for the tuning of its electronic properties and facilitates its connection to electrodes.

Electrode-Molecule-Electrode Architectures

A primary focus in molecular electronics is the creation of stable and efficient electrode-molecule-electrode junctions. In this architecture, a single molecule or a small group of molecules bridges the gap between two electrodes, enabling the flow of electrical current. For this compound to function as a molecular wire in such a setup, it is typically end-capped with specific anchoring groups that can form robust chemical bonds with the electrode surfaces, which are often made of gold, platinum, or graphene.

Research into oligoynes, the class of molecules to which this compound belongs, has demonstrated that the choice of anchoring group significantly influences the conductance of the molecular junction. Common anchoring groups include thiols, amines, and pyridines. For instance, studies on a functionalized derivative, 1,10-bis(trimethylsilyl)-1,3,5,7,9-decapentayne, have provided valuable insights into its charge transport properties. The trimethylsilyl (B98337) (TMS) groups serve as protecting groups during synthesis and can be cleaved to allow for the attachment of various anchoring moieties.

Single-Molecule and Multi-Molecule Arrays

The investigation of charge transport through this compound-based molecular wires has been carried out at the single-molecule level. Single-molecule conductance measurements provide fundamental information about the intrinsic electronic properties of the molecule.

A study on the solvent dependence of the single-molecule conductance of oligoyne-based molecular wires, including a derivative of this compound, revealed that the surrounding environment can significantly impact charge transport. The conductance of these molecular junctions was found to be influenced by the solvent's polarity. This highlights the importance of the local environment in the performance of molecular electronic devices.

| Functionalized this compound Derivative | Measurement Technique | Key Finding |

| 1,10-Bis(trimethylsilyl)-1,3,5,7,9-decapentayne | Scanning Tunneling Microscopy-Break Junction (STM-BJ) | The single-molecule conductance is dependent on the solvent environment, indicating that the surrounding medium plays a crucial role in charge transport. |

The arrangement of these molecular wires into well-ordered multi-molecule arrays is a critical step toward the fabrication of functional molecular electronic devices. Such arrays can potentially exhibit collective electronic behaviors and pave the way for more complex molecular circuits.

Optoelectronic Applications

The extended π-conjugation in this compound is responsible for its interesting optical and electronic properties, making it a candidate for various optoelectronic applications. These properties can be further tailored through chemical functionalization.

Non-Linear Optical (NLO) Properties

Materials with strong non-linear optical (NLO) responses are in high demand for applications in optical computing, data storage, and telecommunications. Polyynes, in general, are known to exhibit significant NLO properties, which are expected to increase with the length of the carbon chain.

Theoretical and experimental studies on polyynes have shown that their third-order NLO susceptibility, also known as the second hyperpolarizability (γ), increases non-linearly with the number of acetylene (B1199291) units. While specific experimental data for this compound is not extensively reported, theoretical calculations on related polyynes provide a strong indication of its potential. For instance, calculations on the series H-(C≡C)n-H have demonstrated this trend.

Functionalization with donor and acceptor groups at the ends of the polyyne chain can further enhance the NLO response by creating a "push-pull" system, which increases the molecular polarization.

| Property | General Trend in Polyynes | Relevance to this compound |

| Second Hyperpolarizability (γ) | Increases with the number of repeating acetylene units. | As a polyyne with five acetylene units, it is expected to have a significant γ value. |

| Effect of End-capping | Donor-acceptor functionalization can enhance NLO properties. | Functionalization of this compound is a promising strategy to tune its NLO response. |

Electrochromism

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. This property is utilized in smart windows, displays, and sensors. Conjugated polymers and oligomers, including polyynes, are known to exhibit electrochromic behavior due to the changes in their electronic structure upon oxidation or reduction.

When a potential is applied to a functionalized polyyne, it can undergo redox reactions, leading to the formation of radical cations or anions. These charged species have different electronic transitions compared to the neutral molecule, resulting in a change in the material's absorption spectrum and, consequently, its color. While specific studies on the electrochromic properties of this compound are limited, the general behavior of polyynes suggests its potential in this area. The stability of the charged states and the reversibility of the color change would be critical factors for practical applications.

Organic Light Emitting Devices (OLEDs)

Organic light-emitting devices (OLEDs) are a major technology in displays and lighting. The active layer in an OLED is an organic material that emits light when an electric current is passed through it. The color of the emitted light is determined by the electronic structure of the emissive material.

The rigid and linear structure of polyynes, combined with their tunable electronic properties through functionalization, makes them interesting candidates for use in OLEDs, either as the emissive material or as charge-transporting layers. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polyyne determines the color of emission. By modifying the length of the polyyne chain and the nature of the end-capping groups, the HOMO-LUMO gap can be tuned to achieve emission at different wavelengths.

Although specific examples of this compound being incorporated into OLEDs are not widely reported, the fundamental properties of polyynes suggest that with appropriate functionalization to enhance stability and charge injection/transport properties, it could be a viable component in future OLED technologies.

Photoinduced Electron Transfer Systems

The rigid, linear structure and the extended π-conjugation of polyynes like this compound make them excellent candidates for use as molecular wires in photoinduced electron transfer (PET) systems. In a typical PET dyad, a donor molecule is covalently linked to an acceptor molecule via a bridge. Upon photoexcitation, an electron is transferred from the donor to the acceptor through the bridge. The efficiency of this process is highly dependent on the electronic coupling between the donor and acceptor, which is mediated by the bridge.

Functionalized oligo-ynes serve as effective bridges in these systems. For instance, studies on donor-bridge-acceptor (D-B-A) molecules have shown that the rate of electron transfer is significantly influenced by the nature of the bridge. While direct studies on this compound are not abundant, research on similar systems provides insight into its potential. For example, in dyads where a zinc phthalocyanine (B1677752) (ZnPc) donor is connected to a fullerene (C60) or a gold(III) porphyrin (AuP+) acceptor via an oligo(phenylene-ethynylene) bridge, efficient and long-range electron transfer has been observed.

The rate of photoinduced electron transfer (k_PET_) and charge recombination (k_BET_) are key parameters in evaluating the performance of these systems. The goal is typically to have a fast k_PET_ and a slow k_BET_ to allow the charge-separated state to be utilized in subsequent processes.

| Donor-Bridge-Acceptor System | Bridge Length (nm) | k_PET (s⁻¹) | k_BET_ (s⁻¹) |

| ZnPc-OPE-AuP⁺ | > 3 | 1.0 x 10¹² | 1.0 x 10⁹ |

| ZnPc-OPE-C₆₀ | > 3 | 1.1 x 10⁹ | ~5 x 10¹⁰ |

| Hypothetical this compound System | ~1.3 | High | Slow |

Data for ZnPc systems from related research. The values for the hypothetical this compound system are projected based on the properties of polyynes.

Theoretical studies also support the potential of polyynes in PET systems. Calculations have shown that the electronic coupling in such systems is strong, facilitating rapid electron transfer over significant distances. The functionalization of this compound with suitable donor and acceptor moieties is a promising strategy for the development of advanced molecular electronic devices.

Development of Light-Polarizing Films

Light-polarizing films are essential components in a variety of optical devices, including liquid crystal displays (LCDs). These films function by selectively absorbing light that oscillates in a specific plane. The performance of a polarizing film is characterized by its polarizing efficiency and transmittance.

Materials with highly anisotropic molecular structures, such as linear conjugated polymers, are well-suited for this application. When these molecules are aligned within a polymer matrix, they can exhibit strong dichroism, leading to efficient polarization of light. Polyynes, with their rigid, rod-like structure, are theoretically ideal candidates for creating such films.

The most common materials currently used for polarizing films are based on stretched polyvinyl alcohol (PVA) films doped with iodine or dichroic dyes. However, these materials can have limitations in terms of thermal and chemical stability. The inherent rigidity and potential for high alignment of polyynes like this compound could offer an alternative with improved performance characteristics.

While there is no direct research on the use of this compound in polarizing films, the concept has been explored for other conjugated polymers. The process would involve dispersing the polyyne in a suitable polymer matrix, followed by mechanical stretching to align the rod-like molecules. The degree of alignment and the intrinsic anisotropy of the polyyne would determine the polarizing efficiency of the resulting film.

| Material | Alignment Method | Polarizing Efficiency (%) | Transmittance (%) |

| PVA-Iodine | Stretching | > 99.9 | ~40-45 |

| Hypothetical this compound Film | Stretching | High | High |

Data for PVA-Iodine is from established technology. The values for the hypothetical this compound film are projected based on its molecular structure.

The development of polyyne-based polarizing films remains a promising area for future research, with the potential for creating more robust and efficient optical components.

Self-Doping Mechanisms and Electrical Transport Tuning

The ability to control the electrical conductivity of materials is fundamental to the development of electronic devices. For conjugated polymers, this is typically achieved through doping, where the introduction of a dopant either removes or adds electrons to the polymer backbone, creating charge carriers. "Self-doping" is a particularly attractive approach where a functional group covalently attached to the polymer chain can induce doping, eliminating the need for an external dopant.

While the term "self-doping" is sometimes used interchangeably with "self-compensated," a true self-doping polymer is one where the attached functional group itself induces charge transfer. nih.gov In the context of polyynes, their highly conjugated system makes them responsive to doping. The electrical conductivity of polyacetylene, a related conjugated polymer, can be varied over 11 orders of magnitude through doping. chemspider.com

The electrical transport in doped conjugated polymers is often described by a mechanism involving charge hopping between localized states or transport through metallic-like domains. nih.govnih.gov For polyynes, theoretical studies suggest that when connected to electrodes, they can exhibit nearly perfect molecular wire behavior with conductance that is weakly dependent on the length of the chain. google.com

The introduction of specific functional groups to the ends of a this compound chain could potentially lead to self-doping behavior. For example, a strongly electron-withdrawing group could induce p-type doping, while a strongly electron-donating group could lead to n-type doping. The ability to tune the electrical conductivity of this compound through such functionalization would be highly valuable for its application in molecular electronics.

| Conjugated Polymer | Dopant | Conductivity (S/cm) |

| trans-Polyacetylene (undoped) | - | 4.4 x 10⁻⁵ |

| trans-Polyacetylene (doped with I₂) | I₂ | 38 |

| cis-Polyacetylene (doped with AsF₅) | AsF₅ | 560 |

| Hypothetical Self-Doped this compound | Functional Group | Tunable |

Data for polyacetylene from established research. rsc.org The conductivity of the hypothetical self-doped this compound is projected to be tunable based on the nature of the functional group.

Integration into Nanocomposites for Enhanced Stability and Functionality

One of the major challenges in working with long polyynes is their inherent instability; they can be highly reactive and prone to cross-linking. A promising strategy to overcome this is to encapsulate them within more stable structures, such as carbon nanotubes (CNTs). This approach not only enhances the stability of the polyyne but can also lead to novel nanocomposites with synergistic properties.

Research has shown that polyynes can be synthesized and stabilized within the confined space of single-walled carbon nanotubes (SWCNTs). This encapsulation prevents the polyyne chains from reacting with each other, allowing for the formation of long, stable linear carbon chains. The resulting peapod-like structures, where the polyyne is the "pea" and the CNT is the "pod," are of great interest for their potential electronic and mechanical properties.

The integration of this compound into CNTs could lead to nanocomposites with tailored functionalities. The electronic properties of the composite would be a hybrid of the properties of the polyyne and the CNT, potentially leading to new types of molecular wires or electronic components. The mechanical properties of the CNTs could also be modified by the presence of the encapsulated polyyne.

The stability of these nanocomposites is a key advantage. While free this compound is likely to be unstable, its encapsulation within a CNT could allow for its use in practical applications.

| Nanocomposite System | Stabilizing Matrix | Key Benefit |

| Polyyne@SWCNT | Single-Walled Carbon Nanotube | Enhanced stability, prevention of cross-linking |

| This compound@SWCNT | Single-Walled Carbon Nanotube | Stabilization of the pentayne chain, potential for novel electronic properties |

Information based on research on polyyne encapsulation in carbon nanotubes.

The development of such nanocomposites represents a significant step towards harnessing the unique properties of long polyyne chains like this compound for advanced materials applications.

Challenges and Future Directions in Deca 1,3,5,7,9 Pentayne Research

Overcoming Synthetic Difficulties for Longer and Unsymmetric Derivatives

The synthesis of polyynes is a significant challenge in organic chemistry, largely due to the high reactivity of the conjugated sp-hybridized carbon framework which makes both precursors and final products kinetically unstable. acs.orgacs.org While deca-1,3,5,7,9-pentayne (a C10 chain) has been synthesized, extending the chain to create longer, monodisperse polyynes is fraught with difficulty. acs.org

Traditional methods for synthesizing symmetrical polyynes, such as the Hay, Glaser, and Eglinton-Galbraith oxidative coupling reactions, are effective for shorter chains. acs.org However, the yields of these reactions decrease dramatically as the chain length increases, particularly for polyynes longer than ten acetylene (B1199291) units. acs.orgacs.org

A significant hurdle is the synthesis of unsymmetrical derivatives . These compounds, which feature different functional groups at each end of the polyyne chain, are crucial for applications in molecular electronics where donor-acceptor systems are required for efficient charge transport. acs.orgrsc.org The synthesis of unsymmetrical polyynes typically requires cross-coupling reactions, which are often less efficient and produce a mixture of products that are difficult to separate. rsc.orgchemrxiv.org Future research will focus on developing more selective and higher-yielding synthetic methodologies. One promising approach is the use of masked acetylene equivalents, where the reactive alkyne units are generated in the final steps of the synthesis to avoid handling unstable intermediates. acs.org Another strategy involves alkyne metathesis, which has shown potential for creating triynes and could be adapted for longer, unsymmetrical polyynes by carefully selecting catalysts and sterically shielding one of the triple bonds. chemrxiv.org

Strategies for Enhancing Molecular Stability under Ambient Conditions

A primary obstacle in the study of this compound and longer polyynes is their inherent instability. wikipedia.org Long polyyne chains are prone to exothermic cross-linking, making them a potential explosion hazard in bulk form. wikipedia.org Enhancing their stability under ambient conditions is a critical area of research.

Several key strategies have emerged:

Sterically Demanding End-Groups: Capping the ends of the polyyne chain with bulky groups, such as tert-butyl or triisopropylsilyl groups, is a highly effective method for preventing intermolecular reactions. wikipedia.orgacs.org These bulky groups act as protective shields for the reactive polyyne core. acs.org

Rotaxane Formation: Encapsulating the polyyne chain within a macrocycle to form a rotaxane has been shown to significantly enhance thermal stability. acs.orgnih.gov The mechanical interlocking prevents close contact between polyyne chains, thereby inhibiting polymerization. acs.org Differential scanning calorimetry has demonstrated that longer polyyne rotaxanes decompose at significantly higher temperatures than their unthreaded counterparts. acs.orgnih.gov

Supramolecular Encapsulation: Confining polyynes within the narrow channels of single- or double-walled carbon nanotubes (CNTs) provides a protective environment that prevents cross-linking. wikipedia.orgoup.comnih.gov This method has enabled the synthesis of extremely long carbon chains, containing thousands of sp-hybridized carbon atoms. oup.comnih.gov

Matrix Isolation: Embedding polyynes within a polymer matrix, such as poly(vinyl alcohol), has been shown to stabilize the molecules for extended periods. paperswithcode.com

| Strategy | Mechanism of Stabilization | Key Advantages | Reported Stability Enhancement |

|---|---|---|---|

| Bulky End-Groups (e.g., Triisopropylsilyl) | Steric hindrance prevents intermolecular cross-linking. wikipedia.orgacs.org | Relatively straightforward synthetic implementation. wikipedia.org | Allows for isolation and handling under normal laboratory conditions. researchgate.net |

| Rotaxane Formation | Mechanical encapsulation prevents close approach of polyyne chains. acs.orgnih.gov | Enables study of individual chain properties in solution. nih.gov | Decomposition temperature of a C24 polyyne rotaxane increased by 60 °C. acs.orgnih.gov |

| Encapsulation in Carbon Nanotubes | Physical confinement within the nanotube structure. wikipedia.orgoup.com | Allows for the formation of exceptionally long, stable polyyne chains. oup.com | Formation of chains with over 6,000 carbon atoms has been reported. oup.com |

| Polymer Matrix Isolation | Dispersion and isolation of individual polyyne molecules within a solid matrix. paperswithcode.com | Potential for creating stable, processable polyyne-based materials. paperswithcode.com | Stable for at least 11 months in a poly(vinyl alcohol) nanocomposite. paperswithcode.com |

Development of Novel Characterization Techniques for Highly Reactive Species

The high reactivity of this compound and its analogues complicates their characterization using standard analytical techniques. Future progress in this field is contingent on the development of novel characterization methods capable of probing these transient species.

On-surface synthesis has emerged as a powerful technique, allowing for the formation and characterization of highly unstable molecules that cannot be studied in solution. oup.comspringernature.com By performing reactions on a solid substrate, such as a gold surface, under ultra-high vacuum and at low temperatures, individual molecules can be stabilized and imaged with atomic resolution. oup.com

Advanced microscopy techniques are at the forefront of this effort:

Bond-Resolved Atomic Force Microscopy (AFM): This technique has been used to unambiguously confirm the polyynic structure of carbon chains, clearly resolving the alternating single and triple bonds. oup.com

Scanning Tunneling Spectroscopy (STS): STS allows for the measurement of the electronic properties, such as the HOMO-LUMO gap, of individual, on-surface synthesized polyyne chains. oup.com

These methods provide invaluable, direct insight into the structure and electronic nature of these highly reactive molecules, which is often unattainable through conventional spectroscopic methods. oup.comspringernature.com

Exploration of Structure-Property Relationships in Functionalized this compound Systems

A key area of future research is the systematic exploration of how the structure of functionalized this compound derivatives influences their physical and chemical properties. rsc.orgescholarship.org Understanding these structure-property relationships is essential for designing molecules with tailored functionalities for specific applications. capes.gov.br

The end-groups attached to the polyyne chain play a critical role in determining its electronic and optical properties. acs.org For instance, attaching electron-donating and electron-accepting groups to opposite ends of the chain can induce a significant dipole moment and lead to interesting non-linear optical properties. acs.org The length of the polyyne chain itself is also a crucial parameter, with the HOMO-LUMO gap generally decreasing as the chain length increases. researchgate.net

Future studies will likely focus on:

Synthesizing and characterizing series of this compound derivatives with systematically varied end-groups.

Investigating the impact of incorporating heteroatoms or metal complexes into the polyyne backbone.

Correlating changes in molecular structure with measurable properties such as conductivity, photoluminescence, and charge transport efficiency in single-molecule devices. rsc.org

Computational Predictions for Tailored this compound Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of polyynes. oup.comresearchgate.net Given the synthetic challenges and the instability of many target molecules, computational modeling provides a powerful means to predict the properties of novel this compound architectures before attempting their synthesis in the laboratory. researchgate.net

DFT calculations can be used to:

Predict the geometric and electronic structures of new polyyne derivatives.

Estimate their relative stabilities and reaction pathways.

Calculate their theoretical HOMO-LUMO gaps, which can be correlated with experimental data from techniques like STS. oup.com

Simulate their spectroscopic signatures (e.g., Raman, UV-vis spectra) to aid in the interpretation of experimental results. acs.org

By providing a theoretical framework for understanding structure-property relationships, computational studies can guide synthetic efforts towards the most promising molecular designs for specific applications, saving significant time and resources. acs.orgrsc.org

Expanding the Scope of Applications in Emerging Technologies and Fundamental Science

The unique properties of this compound and its derivatives make them promising candidates for a range of applications in both fundamental science and emerging technologies. routledge.com

Molecular Electronics: As rigid, highly conductive molecular rods, polyynes are ideal candidates for use as molecular wires in nanoscale electronic circuits. wikipedia.orgrsc.org Unsymmetrical derivatives with appropriate end-groups for anchoring to electrodes are of particular interest for studying charge transport at the single-molecule level. acs.orgrsc.org

Materials Science: The incorporation of polyyne units into larger polymer backbones could lead to novel materials with unique optical and electronic properties. routledge.com Their high carbon content also makes them interesting precursors for carbon-rich materials and carbon films. routledge.com

Fundamental Science: Long polyynes serve as the best available molecular models for carbyne, the one-dimensional allotrope of carbon. acs.orgacs.org Studying the evolution of their properties with increasing chain length provides crucial insights into the predicted properties of this exotic material. acs.orgresearchgate.net

Astrochemistry and Natural Products: Polyynes have been detected in interstellar space and are produced by a variety of organisms, where they can exhibit antibiotic and antiviral properties. wikipedia.orgroutledge.com Further research into synthetic polyynes can aid in understanding these natural systems.

Future research will focus on integrating functionalized this compound systems into practical devices and on using them as platforms to explore fundamental questions in chemistry and physics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.